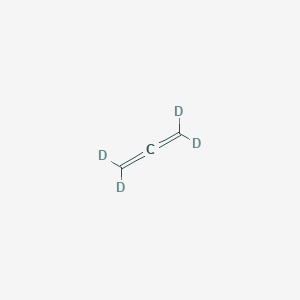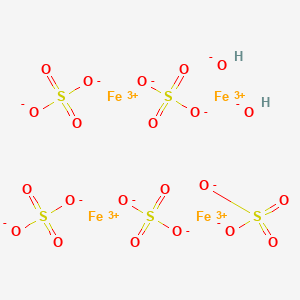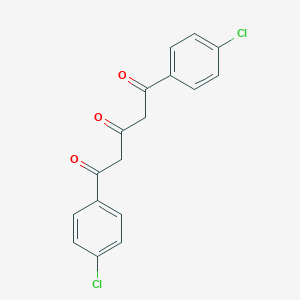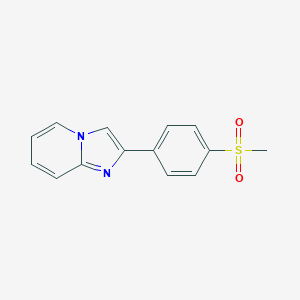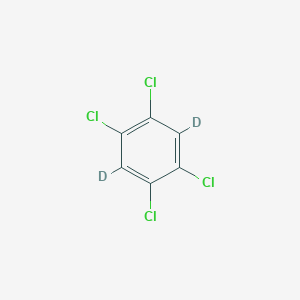![molecular formula C22H15NO8S2 B074120 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid CAS No. 1324-04-5](/img/structure/B74120.png)
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid is a chemical compound that is used in scientific research. It is also known as BQDS and has a molecular formula of C23H11NO10S2. BQDS is a fluorescent molecule that is used as a probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
科学的研究の応用
BQDS is commonly used as a probe for detecting ROS in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues if their levels become too high. BQDS is able to detect ROS by undergoing a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is also used in studies of oxidative stress, which is a condition that occurs when the balance between ROS and antioxidants in the body is disrupted.
作用機序
The mechanism of action of BQDS involves its ability to react with ROS. When BQDS reacts with ROS, it undergoes a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is highly specific for ROS and does not react with other molecules in biological systems.
生化学的および生理学的効果
BQDS has no known biochemical or physiological effects on biological systems. It is a non-toxic molecule that is used solely as a probe for detecting ROS in biological systems.
実験室実験の利点と制限
One advantage of using BQDS as a probe for detecting ROS is its high specificity. BQDS is able to detect ROS with high accuracy and does not react with other molecules in biological systems. Another advantage is its ease of use. BQDS is a simple molecule that can be easily synthesized and used in experiments.
One limitation of using BQDS is its low yield during synthesis. The yield of the synthesis is typically around 50%, which can limit its availability for use in experiments. Another limitation is its fluorescence wavelength. BQDS fluoresces at a wavelength of 530 nm, which can make it difficult to use in experiments that require the detection of other fluorescent molecules.
将来の方向性
Future research on BQDS could focus on improving its yield during synthesis. This would increase its availability for use in experiments. Another area of research could be the development of BQDS derivatives that fluoresce at different wavelengths. This would allow for the detection of multiple fluorescent molecules in the same experiment. Additionally, research could focus on the use of BQDS in the detection of ROS in vivo, which would allow for the study of oxidative stress in living organisms.
合成法
The synthesis of BQDS involves the reaction of 2-aminobenzophenone with 1,3-indandione-2-sulfonic acid in the presence of sulfuric acid. The resulting product is then treated with sodium nitrite and sulfuric acid to form the final product, 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid. The yield of the synthesis is typically around 50%.
特性
CAS番号 |
1324-04-5 |
|---|---|
製品名 |
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |
分子式 |
C22H15NO8S2 |
分子量 |
483.5 g/mol |
IUPAC名 |
2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |
InChI |
InChI=1S/C22H13NO8S2/c24-20-14-7-10-17(32(26,27)28)22(33(29,30)31)18(14)21(25)19(20)16-9-6-13-12-4-2-1-3-11(12)5-8-15(13)23-16/h1-10,19H,(H,26,27,28)(H,29,30,31) |
InChIキー |
DGWSYIALHUJWQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
その他のCAS番号 |
1324-04-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



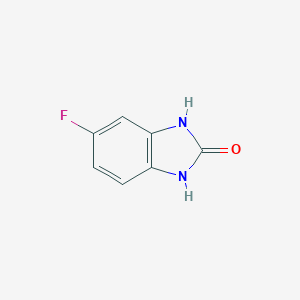
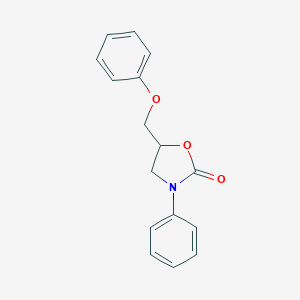
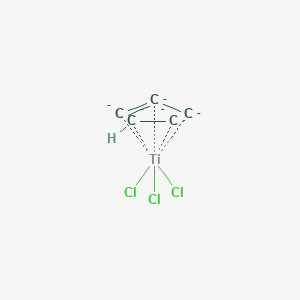
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
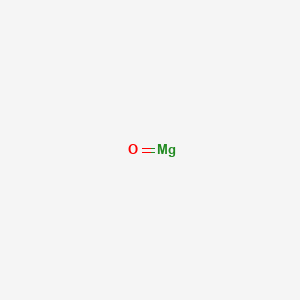
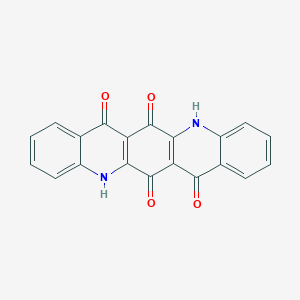
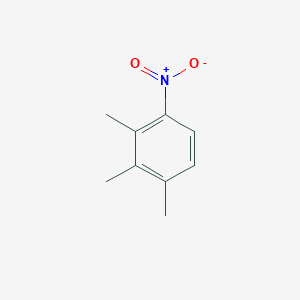
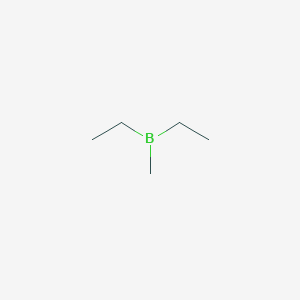
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
